(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
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Description
The compound “(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide” belongs to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The “(E)” in the name indicates the configuration of the double bond in the molecule .
Chemical Reactions Analysis
The compound might undergo various chemical reactions typical of amides and alkenes. For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions, while the alkene group could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility in different solvents .Scientific Research Applications
Anticonvulsant Activity
(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide and its derivatives have been studied for their potential anticonvulsant properties. For instance, a study on (E)-N-cinnamoyl aminoalkanols derivatives, which are structurally related, revealed that certain compounds exhibited significant anticonvulsant activity in rodent models. This indicates potential applications in the treatment of seizure disorders (Gunia-Krzyżak et al., 2017).
Chemoselective Synthesis
The compound and its analogs have been employed in chemoselective synthesis processes. For example, they have been used in the synthesis of trisubstituted thiazoles via a one-step chemoselective thionation-cyclization process. This highlights its utility in synthetic organic chemistry, particularly in the efficient creation of complex molecules (Kumar et al., 2013).
Stereoselective Functionalisation
The compound's derivatives have been utilized in stereoselective functionalization processes. Studies have shown the capability of these compounds in asymmetric synthesis, leading to the creation of homochiral 1,2-diols and α-benzyloxy carbonyl compounds, which are valuable in medicinal chemistry and drug development (Aciro et al., 2008).
Antimycobacterial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimycobacterial activity. This research contributes to the ongoing search for new therapeutic agents against tuberculosis and related bacterial infections (Sanna et al., 2002).
Molecular Interactions Study
The compound and its derivatives have been used to study molecular interactions, particularly in solutions. Research in this area provides insights into the nature of solute-solvent and solvent-solvent interactions, which is crucial in understanding solution chemistry and can impact fields like pharmacology and material science (Tekade et al., 2015).
Properties
IUPAC Name |
(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-20(2)19-22-15-13-21(14-16-22)17-18-25(28)27-26(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-18,20,26H,19H2,1-2H3,(H,27,28)/b18-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPWHQNVBWEIPX-ISLYRVAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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